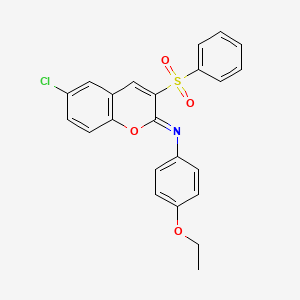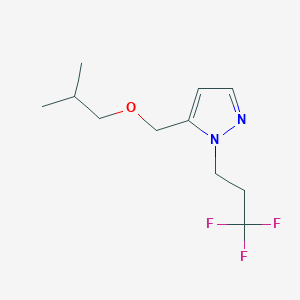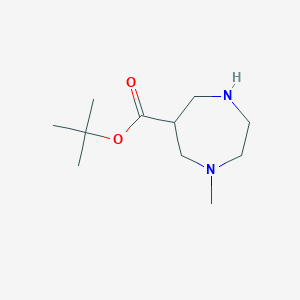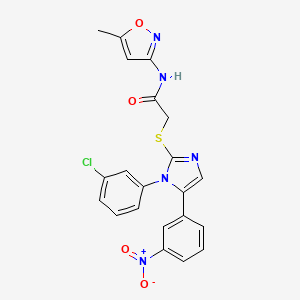
(Z)-N-(6-chloro-3-(phenylsulfonyl)-2H-chromen-2-ylidene)-4-ethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(6-chloro-3-(phenylsulfonyl)-2H-chromen-2-ylidene)-4-ethoxyaniline, also known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCA belongs to the family of chromene derivatives and has shown promising results in various biological assays.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has shown that compounds with the sulfamoyl moiety, similar to the core structure of "(Z)-N-(6-chloro-3-(phenylsulfonyl)-2H-chromen-2-ylidene)-4-ethoxyaniline," exhibit significant antimicrobial properties. For example, novel heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against a range of microbial strains (Darwish et al., 2014). This highlights the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents.
Chemical Synthesis and Catalysis
The use of sulfone and sulfonyl groups in organic synthesis facilitates the creation of novel compounds with potential applications in various fields. For instance, the synthesis of pyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate as a catalyst demonstrates the role of similar sulfonyl-containing compounds in promoting efficient, green chemical reactions (Moosavi-Zare et al., 2013). Such research underscores the importance of these compounds in developing new synthetic methodologies that are environmentally benign.
Material Science and Sensing Applications
Compounds structurally related to "this compound" have also found applications in material science, particularly in the development of fluorescent probes for metal ions. A study by Hu et al. (2014) introduced a new fluorescent probe based on a coumarin framework for the selective and sensitive detection of Zn2+ ions, demonstrating the utility of such compounds in environmental monitoring, water treatment, and safety inspections (Hu et al., 2014).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-2-28-19-11-9-18(10-12-19)25-23-22(30(26,27)20-6-4-3-5-7-20)15-16-14-17(24)8-13-21(16)29-23/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMFUKHYAXFDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)


![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)

![N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2502496.png)
![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)
![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)
![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)